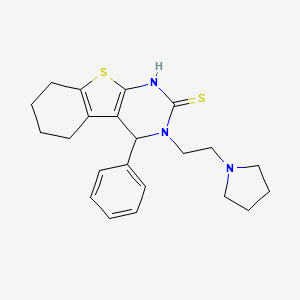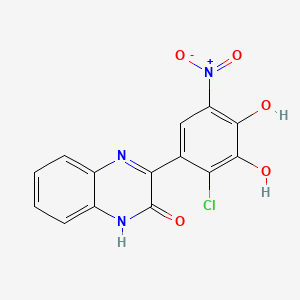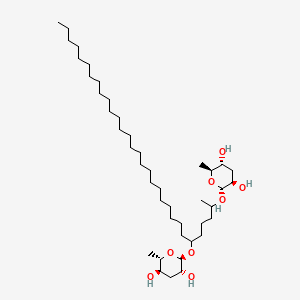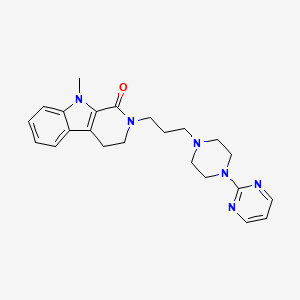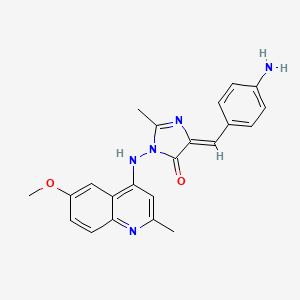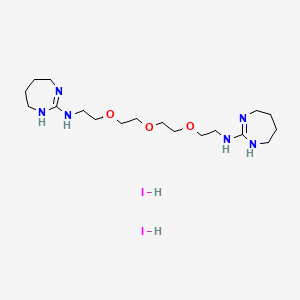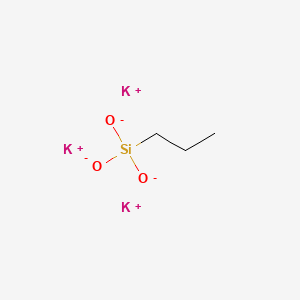
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its phenanthridinium core, which is a polycyclic aromatic hydrocarbon, and its multiple functional groups, including diethylamino, ethoxycarbonyl, and phenyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride typically involves multiple steps. The process begins with the preparation of the phenanthridinium core, followed by the introduction of the diethylamino and ethoxycarbonyl groups. The final step involves the formation of the chloride monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a fluorescent probe for imaging biological systems.
Medicine: It could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride involves its interaction with specific molecular targets. The phenanthridinium core can intercalate into DNA, disrupting its structure and function. The diethylamino and ethoxycarbonyl groups may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthridine: A simpler compound with a similar core structure but lacking the additional functional groups.
Ethidium Bromide: A well-known DNA intercalator with a similar phenanthridinium core.
Propidium Iodide: Another DNA intercalator with structural similarities.
Uniqueness
5-(3-(Diethylamino)propyl)-3,8-bis((ethoxycarbonyl)amino)-6-phenylphenanthridinium chloride monohydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to intercalate into DNA, combined with its potential for further functionalization, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
85711-92-8 |
|---|---|
Molekularformel |
C32H40Cl2N4O4 |
Molekulargewicht |
615.6 g/mol |
IUPAC-Name |
ethyl N-[5-[3-(diethylamino)propyl]-3-(ethoxycarbonylamino)-6-phenylphenanthridin-5-ium-8-yl]carbamate;chloride;hydrochloride |
InChI |
InChI=1S/C32H38N4O4.2ClH/c1-5-35(6-2)19-12-20-36-29-22-25(34-32(38)40-8-4)16-18-27(29)26-17-15-24(33-31(37)39-7-3)21-28(26)30(36)23-13-10-9-11-14-23;;/h9-11,13-18,21-22H,5-8,12,19-20H2,1-4H3,(H,33,37);2*1H |
InChI-Schlüssel |
FPNGGKRHUJSQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)NC(=O)OCC)NC(=O)OCC.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



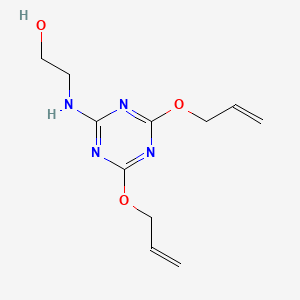
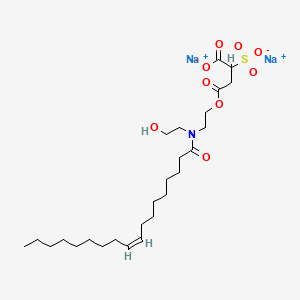
![8-[3-(4-benzhydrylpiperazin-1-yl)propyl]-1,3,7-trimethylpurine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12711879.png)
